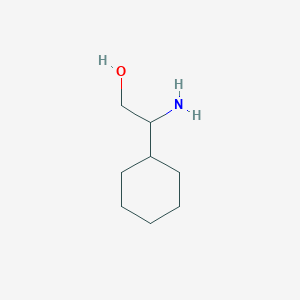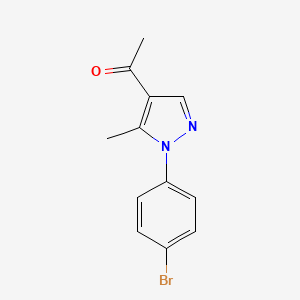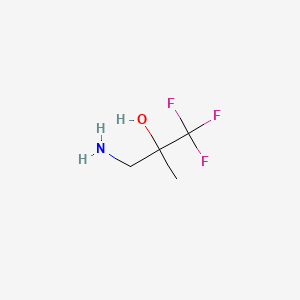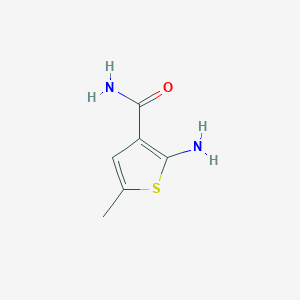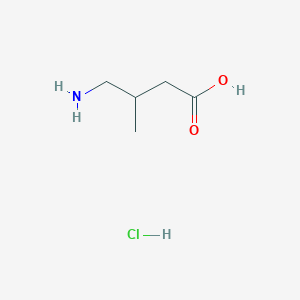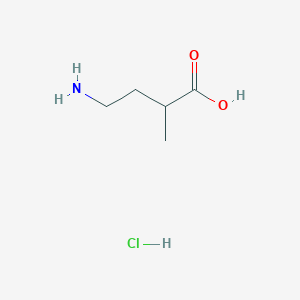
4-Chloro-5,6,7,8-tetrahydroquinazolin-2-amine
Descripción general
Descripción
Quinazoline derivatives are a significant class of compounds due to their presence in numerous natural products and their wide range of biological activities. The synthesis and functionalization of quinazoline derivatives have been a subject of extensive research, as evidenced by the studies on the synthesis of various substituted quinazolines, including those with chloro and amino groups .
Synthesis Analysis
The synthesis of quinazoline derivatives often involves multi-step reactions starting from readily available starting materials such as vanillin . For instance, the synthesis of 2-chloro-4-amino-6,7-dimethoxyquinazoline involves methylation, nitration, oxidation, reduction, cyclization, chlorination, and amination steps . The use of chloroacetic acid has been reported to facilitate the synthesis of 2,3-dihydroquinazolin-4(1H)-ones through a one-pot multi-component condensation process . Additionally, the use of indium chloride as a catalyst in water has been shown to efficiently synthesize various tetrahydroquinoline derivatives through a domino reaction .
Molecular Structure Analysis
The molecular structure of quinazoline derivatives is characterized by the presence of a bicyclic system consisting of two nitrogen atoms at positions 1 and 3. Substituents at various positions on the quinazoline ring can significantly influence the chemical properties and biological activity of these compounds. For example, the introduction of chloro and amino groups at specific positions on the quinazoline nucleus can lead to the formation of key intermediates for pharmaceuticals .
Chemical Reactions Analysis
Quinazoline derivatives can undergo various chemical reactions, including selective amination , cyclization , and complexation with metal ions . The chemoselectivity in the amination of 4-chloroquinazolines with aminopyrazoles has been studied, revealing that different conditions can lead to selective amination with either the cyclic secondary amino group or the primary amino group . The cyclization reactions can be catalyzed by palladium to produce tetrazolyl-substituted dihydroquinazoline derivatives with potential anticancer activity .
Physical and Chemical Properties Analysis
The physical and chemical properties of quinazoline derivatives are influenced by their substituents. For example, the introduction of electron-donating or electron-withdrawing groups can affect the reactivity and stability of these compounds. The complexation behavior of quinazoline derivatives with metal ions has been evaluated, with certain ligands forming very stable complexes, which can be studied using UV-vis spectroscopy . The solubility, melting points, and other physical properties are determined by the specific structure and substituents present on the quinazoline core.
Aplicaciones Científicas De Investigación
Apoptosis Induction and Anticancer Properties
4-Chloro-5,6,7,8-tetrahydroquinazolin-2-amine derivatives have been studied for their potential in inducing apoptosis and acting as anticancer agents. A specific compound, N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine, derived from 4-Chloro-5,6,7,8-tetrahydroquinazolin-2-amine, was identified as a potent apoptosis inducer with effective blood-brain barrier penetration, showing promise in treating breast cancer and other tumors in mouse xenograft models (Sirisoma et al., 2009).
Antitumor Agents and Inhibitors
The derivatives of 4-Chloro-5,6,7,8-tetrahydroquinazolin-2-amine have been designed and evaluated as nonclassical inhibitors of dihydrofolate reductase, displaying significant potency and selectivity against certain pathogens and tumor cells. These derivatives have shown exceptional inhibitory activity against Toxoplasma gondii cells in culture (Gangjee et al., 1995).
Synthesis and Spectroscopic Studies
In synthetic chemistry, 4-Chloro-5,6,7,8-tetrahydroquinazolin-2-amine compounds have been synthesized using one-pot multicomponent reactions. These methods allow for the synthesis of new organic molecules in a single step, which are more efficient than conventional multistep reactions. The synthesized compounds have been analyzed using various spectroscopic methods and evaluated for their antibacterial activity (Tugcu & Turhan, 2018).
Chemoselectivity in Amination
Studies on the chemoselectivity in amination of 4-chloroquinazolines with aminopyrazoles have been conducted. These studies provide insights into selective amination processes, which are crucial in the synthesis of various pharmaceutical compounds (Shen et al., 2010).
Antimicrobial Activity
Some derivatives of 4-Chloro-5,6,7,8-tetrahydroquinazolin-2-amine have been synthesized and tested for their antimicrobial activities. The structural confirmation of these compounds was achieved through elemental and spectral analysis, providing new insights into the development of potential antimicrobial agents (Samel & Pai, 2011).
Propiedades
IUPAC Name |
4-chloro-5,6,7,8-tetrahydroquinazolin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN3/c9-7-5-3-1-2-4-6(5)11-8(10)12-7/h1-4H2,(H2,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTLNLOHFQGIGLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NC(=N2)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80547286 | |
| Record name | 4-Chloro-5,6,7,8-tetrahydroquinazolin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80547286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-5,6,7,8-tetrahydroquinazolin-2-amine | |
CAS RN |
111896-77-6 | |
| Record name | 4-Chloro-5,6,7,8-tetrahydroquinazolin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80547286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-chloro-5,6,7,8-tetrahydroquinazolin-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

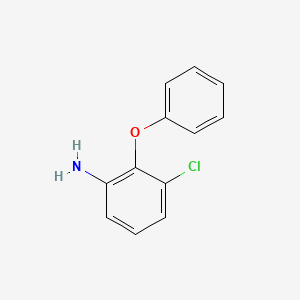
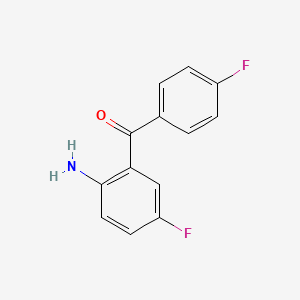
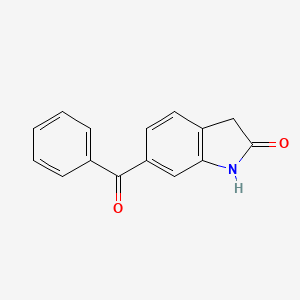
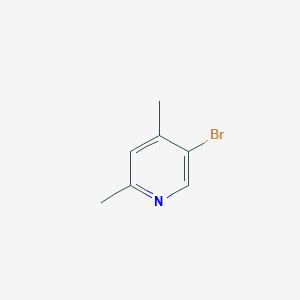
![Hexahydropyrrolo[1,2-a]pyrazin-3(4h)-one](/img/structure/B1282465.png)
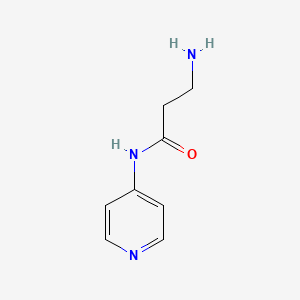
![6-Bromo-3H-oxazolo[4,5-b]pyridin-2-one](/img/structure/B1282476.png)
